tetramethylazanium;triacetyloxyboranuide
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Overview
Description
It is a white solid with a melting point of 93-98°C . This compound is commonly used as a reducing agent in organic synthesis due to its ability to transfer hydride ions.
Preparation Methods
Tetramethylazanium;triacetyloxyboranuide can be synthesized through the reaction of tetramethylammonium hydroxide with triacetoxyborane. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
Tetramethylazanium;triacetyloxyboranuide primarily undergoes reduction reactions. It is known for its ability to reduce carbonyl compounds to alcohols. Common reagents used in these reactions include methanol and ethanol as solvents. The major products formed from these reactions are the corresponding alcohols .
Scientific Research Applications
Tetramethylazanium;triacetyloxyboranuide has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other medicinal compounds.
Industry: It is utilized in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tetramethylazanium;triacetyloxyboranuide involves the transfer of hydride ions to the target molecule. This transfer reduces the target molecule, typically a carbonyl compound, to its corresponding alcohol. The molecular targets are primarily carbonyl groups, and the pathways involved include nucleophilic addition reactions .
Comparison with Similar Compounds
Tetramethylazanium;triacetyloxyboranuide is unique due to its high efficiency as a reducing agent. Similar compounds include:
Tetramethylammonium borohydride: Another reducing agent but with different reactivity and selectivity.
Tetraethylammonium borohydride: Similar in function but with different physical properties and reactivity.
This compound stands out due to its specific reactivity and efficiency in reducing carbonyl compounds to alcohols.
Biological Activity
Tetramethylazanium; triacetyloxyboranuide, commonly known as tetramethylammonium triacetoxyborohydride (TMAB), is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in organic synthesis and potential therapeutic applications. This article examines the biological activity of TMAB, including its synthesis, properties, and relevant case studies.
- Molecular Formula : C10H22BNO6
- Molecular Weight : 263.10 g/mol
- CAS Number : 109704-53-2
- Solubility : Soluble in common organic solvents and water .
Synthesis
TMAB can be synthesized through various methods involving the reaction of tetramethylammonium hydroxide with acetic anhydride in the presence of boron hydrides. The synthesis process often yields a stable white powder that is effective in reducing various organic compounds .
Reductive Properties
TMAB is notable for its reductive capabilities, particularly in the stereoselective reduction of ketones and aldehydes. It has been employed in several organic synthesis applications, demonstrating effectiveness in yielding alcohols from carbonyl compounds:
- Stereoselective Reduction : TMAB has been used to reduce p-hydroxy ketones to their corresponding alcohols with high selectivity .
- Case Study : In a study involving hydroxy diketo esters, TMAB facilitated sequential diastereoselective reductions, achieving a 50% isolated yield of the desired product .
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that TMAB may possess cytotoxic properties against certain cancer cell lines. For instance, it was found to exhibit moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines with IC50 values of 11.26 μg/mL and 15.26 μg/mL for NSCLC-N6 and P388 cell lines, respectively . Flow cytometry assays revealed that TMAB treatment inhibited cell proliferation during the G1 phase of the cell cycle, suggesting potential mechanisms involving enzyme inhibition or terminal cell differentiation .
Toxicity Assessment
Despite its beneficial applications, toxicity evaluations are crucial for understanding the safety profile of TMAB:
- Acute Oral Toxicity : Studies have determined the LD50 values for TMAB in mice and rats, indicating a need for careful handling due to potential acute toxicity .
- Mutagenicity Tests : The compound has undergone mutagenicity assessments using the Ames test on Salmonella strains and cultured human leukocytes, which are essential for evaluating its genotoxic potential .
Summary Table of Biological Activities
Properties
IUPAC Name |
tetramethylazanium;triacetyloxyboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFZZOGKVOTFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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